molecular formula C24H28N4OS B12146082 N-{5-ethyl-3-[(4-methyl-1-piperazinyl)(4-pyridinyl)methyl]-2-thienyl}benzamide CAS No. 6911-56-4

N-{5-ethyl-3-[(4-methyl-1-piperazinyl)(4-pyridinyl)methyl]-2-thienyl}benzamide

Cat. No.: B12146082
CAS No.: 6911-56-4
M. Wt: 420.6 g/mol
InChI Key: WOBSZFQZAWVEOF-UHFFFAOYSA-N
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Description

N-{5-ethyl-3-[(4-methyl-1-piperazinyl)(4-pyridinyl)methyl]-2-thienyl}benzamide is a synthetic benzamide derivative characterized by a thienyl core substituted with an ethyl group, a benzamide moiety, and a hybrid (4-methylpiperazinyl)(4-pyridinyl)methyl group. The 4-methylpiperazinyl group is a recurring pharmacophore in kinase inhibitors (e.g., imatinib), while the thienyl and pyridinyl substituents may influence lipophilicity and target binding .

Properties

CAS No.

6911-56-4

Molecular Formula

C24H28N4OS

Molecular Weight

420.6 g/mol

IUPAC Name

N-[5-ethyl-3-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C24H28N4OS/c1-3-20-17-21(24(30-20)26-23(29)19-7-5-4-6-8-19)22(18-9-11-25-12-10-18)28-15-13-27(2)14-16-28/h4-12,17,22H,3,13-16H2,1-2H3,(H,26,29)

InChI Key

WOBSZFQZAWVEOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=NC=C3)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-ethyl-3-[(4-methyl-1-piperazinyl)(4-pyridinyl)methyl]-2-thienyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl group is synthesized through a series of reactions starting from thiophene. Thiophene undergoes alkylation to introduce the ethyl group, followed by functionalization to attach the piperazinyl and pyridinyl groups.

    Coupling with Benzamide: The thienyl intermediate is then coupled with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-ethyl-3-[(4-methyl-1-piperazinyl)(4-pyridinyl)methyl]-2-thienyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-{5-ethyl-3-[(4-methyl-1-piperazinyl)(4-pyridinyl)methyl]-2-thienyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{5-ethyl-3-[(4-methyl-1-piperazinyl)(4-pyridinyl)methyl]-2-thienyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in therapeutic applications or biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Imatinib (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide)

  • Key Differences: Imatinib replaces the thienyl-ethyl group with a pyrimidinylamino-phenyl moiety, enhancing specificity for tyrosine kinases (e.g., ABL1, KIT) .
  • Pharmacokinetics :
    • Imatinib is metabolized by CYP3A4 into active metabolites, while the target compound’s piperazinyl group may undergo N-demethylation or oxidation, as seen in other piperazine-containing drugs .

N-{5-Ethyl-3-[(4-fluorophenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide ()

  • Key Differences :
    • Substitution of 4-methylpiperazinyl and pyridinyl with 4-morpholinyl and 4-fluorophenyl alters solubility and metabolic stability. Morpholine rings enhance aqueous solubility compared to piperazine .
    • The fluorine atom may improve bioavailability via reduced oxidative metabolism.

LMM5 and LMM11 (1,3,4-Oxadiazoles, )

  • Key Differences :
    • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 feature sulfamoyl and methoxy/furan substituents, targeting fungal thioredoxin reductase. The target compound lacks sulfamoyl groups, suggesting divergent mechanisms .
Functional and Pharmacological Comparisons
Compound Molecular Formula Molecular Weight Key Substituents Biological Activity Metabolic Pathways
Target Compound C24H27N3OS 405.56 Ethyl-thienyl, 4-methylpiperazinyl, pyridinyl Hypothesized kinase inhibition or antifungal N-demethylation, oxidation
Imatinib () C29H31N7O 493.60 Pyrimidinylamino, 4-methylpiperazinyl Anticancer (ABL1/KIT inhibitor) CYP3A4-mediated oxidation
LMM5 () C24H23N3O4S 449.52 Methoxyphenyl, sulfamoyl Antifungal (C. albicans) Unknown
N-{5-Ethyl-3-[(4-fluorophenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide () C24H25FN2O2S 424.53 Fluorophenyl, morpholinyl Unknown Glucuronidation (predicted)

Activity Insights :

  • Antifungal vs. Anticancer : LMM5/LMM11 inhibit fungal growth (MIC50: 1–8 µg/mL) via thioredoxin reductase, while imatinib targets oncogenic kinases (IC50 for BCR-ABL: ~0.25 µM) . The target compound’s activity remains unconfirmed but may align with kinase inhibition due to structural parallels with imatinib.
  • Metabolic Stability : Piperazine-containing compounds like imatinib exhibit moderate-to-high metabolic clearance, whereas morpholine derivatives () may show improved stability due to reduced CYP450 interactions .
Pharmacokinetic and Toxicity Considerations
  • PMT/vPvM Potential: Benzamide derivatives like imatinib are flagged as persistent, mobile, and toxic (PMT) substances due to their stability in aquatic environments (t1/2: ~881 days), a concern for environmental safety .

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